molecular formula C7H3BrClNO B13664253 3-Bromo-4-chloro-5-hydroxybenzonitrile

3-Bromo-4-chloro-5-hydroxybenzonitrile

Cat. No.: B13664253
M. Wt: 232.46 g/mol
InChI Key: GUCVQRWYKTYPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-hydroxybenzonitrile typically involves the bromination and chlorination of hydroxybenzonitrile. One common method includes the following steps:

    Bromination: Hydroxybenzonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position on the benzene ring.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.

The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective substitution of the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce quinones or other oxidized derivatives .

Scientific Research Applications

3-Bromo-4-chloro-5-hydroxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-5-hydroxybenzonitrile is unique due to the presence of both bromine and chlorine atoms, along with the hydroxyl and nitrile groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

3-bromo-4-chloro-5-hydroxybenzonitrile

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H

InChI Key

GUCVQRWYKTYPOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.